

SBI-0206965: A Technical Guide to a Dual ULK1/AMPK Inhibitor

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Compound of Interest		
Compound Name:	SBI-0206965	
Cat. No.:	B610725	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-0206965 is a potent, cell-permeable small molecule inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and AMP-activated protein kinase (AMPK). Initially identified as a selective ULK1 inhibitor, it has demonstrated significant effects on the autophagy signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to **SBI-0206965**. The information is intended to support researchers and drug development professionals in utilizing this compound for preclinical studies in oncology and metabolic diseases.

Chemical Structure and Physicochemical Properties

SBI-0206965, with the IUPAC name 2-[[5-bromo-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]oxy]-N-methyl-benzamide, is a complex molecule with distinct chemical features that contribute to its biological activity.[1] Its structure is characterized by a central pyrimidine ring, a trimethoxyphenylamino group, and a bromo-substituted N-methylbenzamide moiety.



Property	Value	Reference
IUPAC Name	2-[[5-bromo-2-[(3,4,5- trimethoxyphenyl)amino]-4- pyrimidinyl]oxy]-N-methyl- benzamide	[1]
Canonical SMILES	CNC(=O)C1=CC=CC=C1OC2 =NC(=NC=C2Br)NC3=CC(=C(C(=C3)OC)OC)OC	
Molecular Formula	C21H21BrN4O5	[1][2]
Molecular Weight	489.3 g/mol	[1][2]
CAS Number	1884220-36-3	[1][2]
logP	3.8	[3]
Appearance	White to beige powder/crystalline solid	[4]
Solubility	DMSO: ≥ 100 mg/mL (204.37 mM), Ethanol: 1 mg/mL	[5]
Storage	Store at -20°C as a solid. In solution (DMSO), store at -20°C for up to 3 months.	[6]

Pharmacological Properties and Mechanism of Action

SBI-0206965 is a dual inhibitor of ULK1 and AMPK, two key serine/threonine kinases involved in the regulation of autophagy and cellular energy homeostasis.[2][4]



Target	IC50	Reference
ULK1	108 nM	[2][7]
ULK2	711 nM	[2][7]
AMPK	Potent inhibitor	[4]
Other Kinases (selectivity)	Selective for ULK1/2 over a panel of 456 other kinases.	[6]

Mechanism of Action

SBI-0206965 acts as an ATP-competitive inhibitor at the kinase domain of its targets.[3] Structural studies have revealed that its binding mode is characteristic of a type I kinase inhibitor, occupying the ATP-binding cleft near the hinge region and the gatekeeper residue.[3] The presence of a large gatekeeper residue, particularly methionine, in the kinase active site is a key determinant of sensitivity to SBI-0206965.[3] Mutation of this methionine to a smaller amino acid, such as threonine, confers resistance to the inhibitor.[3]

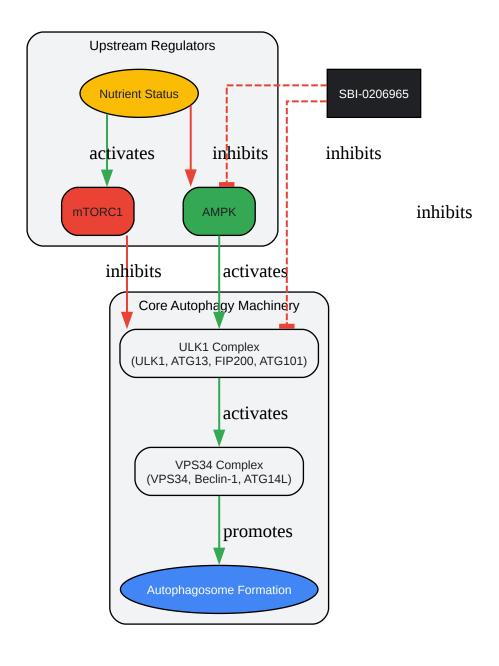
Pharmacokinetics

Preclinical studies in rodents have shown that **SBI-0206965** has a short elimination half-life and low oral bioavailability.[3] It is rapidly absorbed, reaching peak plasma and brain extracellular fluid concentrations within 30-60 minutes.[3] The compound is primarily metabolized by CYP3A enzymes.[3]

Signaling Pathways

SBI-0206965 modulates key signaling pathways that regulate autophagy, cell survival, and apoptosis. Its primary targets, ULK1 and AMPK, are central nodes in these pathways, often showing interplay with the mTOR signaling cascade.

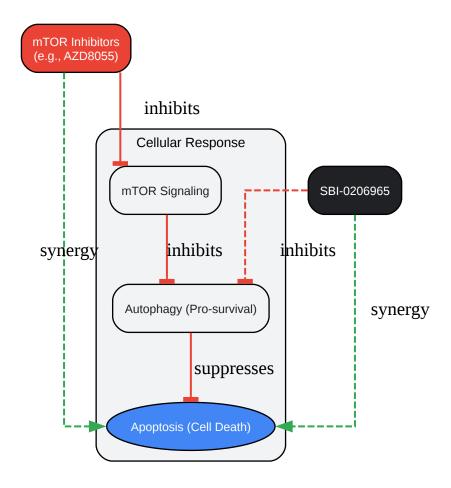




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Caption: SBI-0206965 inhibits autophagy by targeting ULK1 and AMPK.





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Caption: SBI-0206965 synergizes with mTOR inhibitors to induce apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed to characterize the activity of **SBI-0206965**.

ULK1 Kinase Assay

This protocol describes an in vitro kinase assay to measure the inhibitory activity of **SBI-0206965** against ULK1.[2]

Materials:

Recombinant human ULK1 enzyme



- Myelin Basic Protein (MBP) as a substrate
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na3VO4, 15 mM MgCl2)
- [y-32P]ATP
- SBI-0206965 (various concentrations)
- SDS-PAGE gels and reagents
- Phosphorimager

Procedure:

- Prepare a reaction mixture containing ULK1 enzyme and MBP substrate in Kinase Assay Buffer.
- Add varying concentrations of SBI-0206965 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding [y-32P]ATP to a final concentration of 100 μ M.
- Incubate the reaction at 30°C for 30 minutes.
- Stop the reaction by adding SDS loading buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen.
- Quantify the incorporation of 32P into MBP using a phosphorimager.
- Calculate the IC50 value of SBI-0206965 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

Foundational & Exploratory





This colorimetric assay measures cell metabolic activity as an indicator of cell viability following treatment with SBI-0206965.[1][3]

Materials:

- Cells of interest (e.g., cancer cell lines)
- 96-well cell culture plates
- Complete cell culture medium
- SBI-0206965 (various concentrations)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Treat the cells with various concentrations of **SBI-0206965** or DMSO (vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
- After the treatment period, add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate for 15 minutes at room temperature with gentle shaking.
- Measure the absorbance at 570 nm using a microplate reader.



Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, in cells treated with **SBI-0206965**.[8][9]

Materials:

- · Cells of interest
- 6-well cell culture plates
- Complete cell culture medium
- SBI-0206965 (desired concentrations)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with SBI-0206965 or DMSO for the desired time.
- Harvest both adherent and floating cells and wash them with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μL of the cell suspension to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to each tube.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.



Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Conclusion

SBI-0206965 is a valuable research tool for investigating the roles of ULK1 and AMPK in autophagy and related cellular processes. Its dual inhibitory activity provides a unique pharmacological profile for probing the intricate signaling networks that govern cell fate. While its pharmacokinetic properties may present challenges for in vivo applications, its utility in cell-based assays and as a lead compound for the development of more drug-like analogs is significant. This guide provides a foundational understanding of **SBI-0206965** to facilitate its effective use in preclinical research and drug discovery.

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